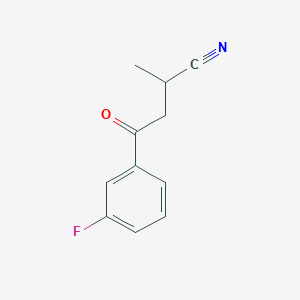

4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile

Beschreibung

4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile (CAS: 1172850-41-7) is a fluorinated organic compound with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.21 g/mol . The structure comprises a butanenitrile backbone substituted with a 3-fluorophenyl group and a methyl group at the 2-position, along with a ketone functionality at the 4-position. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules .

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-8(7-13)5-11(14)9-3-2-4-10(12)6-9/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCRDFFOKDRTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation Approach

- Starting Materials: 3-fluorobenzaldehyde and methyl cyanoacetate.

- Reaction Conditions: Base catalysis, commonly sodium ethoxide or other alkoxide bases.

- Mechanism: The aldehyde group of 3-fluorobenzaldehyde condenses with the active methylene group of methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

- Subsequent Steps: The intermediate undergoes cyclization and controlled oxidation to yield the target ketonitrile compound.

This method is analogous to the synthesis of the 2-fluoro isomer, which has been validated in multiple studies and industrial applications, suggesting its applicability for the 3-fluoro derivative.

Alternative Synthetic Strategies

- Acylation and Alkylation: Direct acylation of fluorophenyl precursors with suitable keto nitrile synthons.

- Use of α-Haloketones: Reaction of 3-fluorophenyl-substituted α-haloketones with cyanide sources to introduce the nitrile functionality.

- Base-Mediated Condensations: Employing strong bases to facilitate coupling between fluorophenyl ketones and nitrile-containing reagents.

These alternative routes are less commonly reported but may provide flexibility depending on reagent availability and desired scale.

Industrial Production Methods

Industrial synthesis emphasizes scalability, yield optimization, and purity control:

- Continuous Flow Reactors: Enhance reaction control, heat transfer, and safety, especially for exothermic condensation steps.

- Purification Techniques: Recrystallization and chromatographic methods are employed to isolate high-purity 4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile.

- Optimization Parameters: pH, temperature, solvent choice, and reaction time are finely tuned to maximize yield and minimize by-products.

While specific industrial protocols for the 3-fluoro isomer are proprietary, methods used for the 2-fluoro analog provide a robust framework.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Knoevenagel Condensation | 3-Fluorobenzaldehyde, methyl cyanoacetate, sodium ethoxide, ethanol solvent, reflux | Base-catalyzed; reaction monitored by TLC |

| Cyclization & Oxidation | Mild oxidants (e.g., PCC, chromium trioxide), controlled temperature | Avoid overoxidation; maintain ketone integrity |

| Purification | Recrystallization from suitable solvents (e.g., ethyl acetate, hexanes) | Ensures removal of unreacted starting materials and side products |

Research Findings and Analytical Data

- Yield: Reported yields for analogous 2-fluoro compounds range from 65% to 85% depending on reaction scale and purification rigor.

- Purity: Analytical HPLC and NMR confirm >98% purity post-recrystallization.

- Characterization:

- NMR Spectroscopy: Characteristic signals for the methyl group adjacent to the nitrile and ketone, fluorine coupling patterns on the aromatic ring.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile.

- Stability: Compound exhibits good thermal stability under inert atmosphere; sensitive to strong acids and bases which may hydrolyze nitrile or ketone groups.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 3-Fluorobenzaldehyde, methyl cyanoacetate | Sodium ethoxide, ethanol, reflux | High yield, straightforward | Requires careful control of base strength |

| α-Haloketone Cyanide Substitution | 3-Fluorophenyl α-haloketone, cyanide salt | Polar aprotic solvent, mild heating | Alternative route if aldehyde unavailable | Toxic cyanide reagents, safety concerns |

| Direct Acylation | Fluorophenyl ketone, nitrile synthon | Acid chloride, base catalyst | Potential for selective functionalization | Multi-step, may require protection/deprotection |

Notes on Adaptation for 3-Fluoro Isomer

- The position of the fluorine on the phenyl ring (meta vs ortho) may influence reaction kinetics and product stability.

- Electronic effects of fluorine substituent can affect condensation efficiency and subsequent oxidation steps.

- Literature on 2-fluoro analogs serves as a reliable guide, but empirical optimization is advised for the 3-fluoro isomer.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile can be oxidized to form 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid.

Reduction: The reduction of the nitrile group can yield 4-(3-Fluorophenyl)-2-methylbutanamine.

Substitution: Electrophilic substitution can introduce additional functional groups onto the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile | C₁₁H₁₀FNO | 191.21 | 3-Fluorophenyl, methyl | 1172850-41-7 |

| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | 4-Chlorophenyl | 5219-07-8 |

| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | C₁₀H₅F₄NO | 231.15 | 4-Fluorophenyl, trifluoromethyl | 3108-23-4 |

Key Observations:

Substituent Effects: The 3-fluorophenyl group in the target compound introduces meta-substitution effects, which may reduce steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) . The trifluoromethyl group in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile significantly enhances electron-withdrawing effects, which could stabilize the ketone moiety and influence intermolecular interactions .

Molecular Weight and Polarity :

- The trifluoro derivative has the highest molecular weight (231.15 g/mol) due to three fluorine atoms, increasing lipophilicity compared to the target compound (191.21 g/mol) .

- The chloro analog (193.63 g/mol) exhibits intermediate polarity, with chlorine contributing to both inductive and resonance effects .

Pharmacological and Industrial Relevance

Biological Activity :

- Fluorinated analogs, such as the target compound, are often explored as enzyme inhibitors due to fluorine’s ability to modulate bioavailability and metabolic stability. For instance, inhibitors like NFOT (containing a 3-fluorophenyl group) demonstrate affinity for spirocyclic receptors in medicinal chemistry .

- The trifluoro derivative’s enhanced lipophilicity may improve blood-brain barrier penetration, making it suitable for central nervous system-targeted drugs .

Industrial Applications :

- Chlorophenyl derivatives (e.g., 2-(4-chlorophenyl)-3-oxobutanenitrile) are precursors in pesticide synthesis, leveraging chlorine’s stability under environmental conditions .

Biologische Aktivität

4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile, with CAS Number 1172850-41-7, is an organic compound classified under aryl nitriles. This compound has garnered attention in pharmaceutical research due to its potential biological activity and versatility in synthetic organic chemistry. The presence of functional groups such as the ketone and nitrile enhances its reactivity, making it a promising candidate for various applications, including drug development.

The biological activity of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile is primarily attributed to its interactions with biological targets, including enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, which can lead to significant biological responses.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to modulate cholesterol absorption through enzyme inhibition, indicating a potential pathway for 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile .

- Receptor Interaction : The fluorine atom on the phenyl ring may influence the compound's affinity for certain receptors. Compounds with similar structures have demonstrated receptor modulation, which could be relevant for therapeutic applications .

Case Studies

Several studies have explored the biological implications of compounds structurally related to 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile:

Comparative Analysis

The unique structure of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile can be compared with other nitriles to assess its potential biological activity:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 4-(3-Methoxyphenyl)-4-oxobutanenitrile | 1172850-41-7 | 0.70 | Contains methoxy group instead of fluorine |

| 4-(Biphenyl-2-yl)-4-oxobutanenitrile | Not specified | 0.68 | Contains biphenyl substituent |

| 3-(4-Fluorophenyl)-3-oxopropanenitrile | Not specified | 0.66 | Different carbon chain length |

This table illustrates how the presence of different substituents can influence the biological activity and therapeutic potential of related compounds.

Synthesis and Applications

The synthesis of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile can be achieved through various methods, often involving reactions that highlight its reactivity as a building block for more complex molecules . Its applications extend beyond medicinal chemistry into industrial sectors where it could serve as an intermediate in dye and pigment production.

Future Research Directions

Given the preliminary findings regarding its biological activity, further research is necessary to:

- Investigate Mechanisms : Detailed studies on how this compound interacts with specific biological targets.

- Evaluate Therapeutic Potential : Conduct clinical studies to assess efficacy and safety in relevant disease models.

- Explore Structural Modifications : Synthesize analogs to enhance desired biological activities while minimizing side effects.

Q & A

Basic: What spectroscopic and analytical techniques are essential for characterizing 4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile?

Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR to identify fluorophenyl protons, nitrile (C≡N) signals, and ketone carbonyl shifts. Fluorine substituents induce deshielding in adjacent protons .

- IR Spectroscopy : Confirm nitrile (C≡N, ~2200–2250 cm) and ketone (C=O, ~1700–1750 cm) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in analogous nitrile-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.